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  • Product: (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride
  • CAS: 1338222-23-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physicochemical Properties, and Synthesis of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

Executive Summary In modern medicinal chemistry, chiral piperidines serve as privileged scaffolds for modulating central nervous system (CNS) targets and kinase pathways. (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, chiral piperidines serve as privileged scaffolds for modulating central nervous system (CNS) targets and kinase pathways. (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (derived from the free base CAS: 1235439-19-6) is a highly versatile, stereochemically pure building block. This technical guide provides an in-depth analysis of its structural properties, thermodynamic rationale for salt selection, and self-validating synthetic and analytical workflows.

Designed for drug development professionals, this whitepaper emphasizes the causality behind experimental methodologies, ensuring that researchers can reliably synthesize, characterize, and integrate this pharmacophore into complex active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Elucidation

The core architecture of (S)-N-(Propan-2-yl)piperidin-3-amine consists of a saturated six-membered piperidine ring substituted at the C3 position with an isopropylamine group.

  • Stereochemistry : The C3 carbon is a chiral center with an (S)-configuration. Maintaining this stereochemical integrity is paramount, as enantiomeric inversion can drastically alter target binding affinity (e.g., in 5-HT receptor antagonists or LRRK2 inhibitors).

  • Protonation State : As a dihydrochloride salt, both the endocyclic piperidine nitrogen (a secondary amine) and the exocyclic isopropylamine nitrogen (a secondary amine) are protonated. This dual protonation significantly alters the molecule's hydration energy and crystal lattice stability compared to its free base counterpart.

Physicochemical Properties: Free Base vs. Dihydrochloride

The selection of the dihydrochloride salt form over the free base is driven by fundamental thermodynamics and handling requirements. The free base is a volatile liquid with a low flash point (68°C)[1], making it prone to oxidative degradation and difficult to weigh accurately for stoichiometric reactions. Conversion to the dihydrochloride salt yields a highly stable, crystalline solid with vastly improved aqueous solubility, which is critical for both long-term storage and biological assay formulation ().

Quantitative Data Summary
PropertyFree Base (CAS 1235439-19-6)Dihydrochloride Salt
Molecular Formula C₈H₁₈N₂[1]C₈H₂₀Cl₂N₂
Molecular Weight 142.246 g/mol [1]215.16 g/mol
Exact Mass 142.147 Da[2]214.100 Da
XLogP3-AA 0.7[1]< -1.0 (Predicted, highly hydrophilic)
Topological Polar Surface Area 24.1 Ų[1]24.1 Ų (Standardized to neutral)
Physical State (at 25°C) Liquid (Density: 0.89 g/mL)[1]Crystalline Solid
Boiling Point 194°C[1]N/A (Decomposes before boiling)
Hydrogen Bond Donors 24 (Protonated state)

Synthetic Methodology

The synthesis of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride relies on a highly selective reductive amination followed by an anhydrous deprotection sequence.

SynthWorkflow A tert-Butyl (S)-3-aminopiperidine-1-carboxylate (Chiral Pool Starting Material) B Acetone, NaBH(OAc)3, DCE (Reductive Amination) A->B Reagents added at 0°C C tert-Butyl (S)-3-(isopropylamino)piperidine-1-carboxylate (Intermediate) B->C Stir 12h, RT D HCl in Dioxane or Isopropanol (Boc Deprotection & Salt Formation) C->D Purify & React E (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (Final Product) D->E Crystallization

Fig 1: Synthetic workflow for (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

Protocol 1: Reductive Amination and Salt Formation

Objective: To synthesize the target dihydrochloride salt while preventing over-alkylation and preserving the (S)-stereocenter.

Step 1: Reductive Amination

  • Reagent Preparation : Dissolve 1.0 eq of tert-butyl (S)-3-aminopiperidine-1-carboxylate in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if the imine formation is sterically hindered, while remaining entirely non-nucleophilic.

  • Carbonyl Addition : Add 1.2 eq of anhydrous acetone, followed by 0.1 eq of glacial acetic acid. Stir for 30 minutes at room temperature. Causality: Acetic acid acts as a Brønsted acid catalyst, accelerating the formation of the intermediate iminium ion.

  • Reduction : Cool the mixture to 0°C. Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This prevents the premature reduction of the unreacted acetone, ensuring high atom economy and absolute selectivity for the iminium ion ().

  • Validation Checkpoint : Monitor via TLC (Ninhydrin stain). Complete consumption of the primary amine indicates success. Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection and Salt Formation

  • Acidic Cleavage : Dissolve the crude intermediate in a minimal volume of anhydrous isopropanol. Slowly add 4.0 M HCl in dioxane (5.0 eq) at 0°C. Causality: Anhydrous HCl is critical. Using aqueous HCl would lead to a hygroscopic product that is difficult to crystallize. Dioxane provides a polar aprotic environment that drives the precipitation of the highly polar dihydrochloride salt as it forms.

  • Validation Checkpoint : This reaction is a self-validating system. The evolution of isobutylene and CO₂ gas will be visually apparent. When gas evolution ceases (typically 2-4 hours at room temperature), the deprotection is complete.

  • Isolation : Filter the resulting white precipitate under a nitrogen atmosphere. Wash with cold diethyl ether to remove residual dioxane and organic impurities. Dry under high vacuum.

Analytical Characterization Workflows

To ensure the material is suitable for downstream biological or synthetic applications, the following self-validating analytical workflow must be executed.

Protocol 2: Structural and Purity Validation
  • Mass Spectrometry (ESI-MS) :

    • Method: Electrospray Ionization in positive mode.

    • Expected Data: The free base exact mass is 142.147 Da[2]. In positive ESI, the prominent adduct will be the protonated molecular ion [M+H]⁺ at m/z 143.15[2].

    • Causality: Since the compound contains two basic amines, positive ion mode ensures efficient protonation. The absence of m/z 243 (the Boc-protected intermediate) definitively validates complete deprotection.

  • Nuclear Magnetic Resonance (NMR) :

    • Method: ¹H and ¹³C NMR in D₂O.

    • Expected Data: The isopropyl methyl groups will appear as a distinct doublet around 1.2–1.3 ppm. The C3 methine proton will be shifted downfield (approx. 3.5 ppm) due to the adjacent protonated amine.

    • Causality: D₂O is strictly required over CDCl₃ due to the high polarity and insolubility of the dihydrochloride salt in non-polar halogenated solvents.

  • Chiral HPLC :

    • Method: Isocratic elution on a Chiralpak AD-H column using a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Causality: Diethylamine is added as a mobile phase modifier to suppress peak tailing caused by secondary interactions between the basic piperidine nitrogens and the acidic silanol groups on the silica support.

Pharmacological Relevance

Chiral 3-aminopiperidines are privileged structures in medicinal chemistry. The isopropyl substitution provides optimal lipophilic bulk to occupy hydrophobic pockets in target proteins, while the dual basic amines serve as critical hydrogen bond donors/acceptors or form salt bridges with acidic residues (e.g., Aspartate or Glutamate) in receptor binding sites.

PharmRole A (S)-N-(Propan-2-yl)piperidin-3-amine Pharmacophore B GPCR Target (e.g., 5-HT Receptors) A->B Basic Amine Salt Bridge C Kinase Target (e.g., LRRK2) A->C H-Bonding Donor/Acceptor D Allosteric Modulation / Competitive Inhibition B->D C->D E Therapeutic Efficacy (CNS / Inflammatory) D->E Signal Transduction Altered

Fig 2: Pharmacological integration of the piperidin-3-amine pharmacophore in drug targets.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21278307, N-isopropylpiperidin-3-amine." PubChem, [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996. [Link]

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2015. [Link]

Sources

Exploratory

Mechanism of action of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride in biological pathways

Title: The Pharmacophoric Role of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride in Target-Directed Drug Design: Mechanisms and Biological Pathways Executive Summary (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pharmacophoric Role of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride in Target-Directed Drug Design: Mechanisms and Biological Pathways

Executive Summary (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (CAS: 1235439-19-6) is rarely administered as a standalone therapeutic; rather, it is a highly privileged, enantiopure chiral building block used extensively in medicinal chemistry[1][2]. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a precise geometric tool. When integrated into larger molecular frameworks, this diamine moiety acts as a critical pharmacophore, dictating the primary mechanism of action (MoA) by anchoring the drug to specific biological targets, most notably G-Protein Coupled Receptors (GPCRs) and metabolic proteases[3][4].

This technical guide dissects the physicochemical causality behind its biological activity and outlines self-validating experimental protocols for evaluating its target engagement.

Physicochemical Causality in Target Binding

To understand the biological mechanism of this compound, we must first deconstruct the causality behind its specific structural features. Every functional group serves a distinct thermodynamic or kinetic purpose[5].

  • The Dihydrochloride Salt (2HCl): Free base aliphatic diamines are inherently unstable; they are prone to rapid oxidation and form carbamates upon exposure to atmospheric CO 2​ . Utilizing the dihydrochloride salt locks both the piperidine nitrogen and the exocyclic secondary amine in their protonated states. This ensures stoichiometric reproducibility, long-term stability, and immediate aqueous solubility required for in vitro biological assays[6].

  • The Isopropyl Vector (-CH(CH 3​ ) 2​ ): The addition of the isopropyl group to the exocyclic amine serves a dual purpose. Kinetically, it provides steric shielding against rapid oxidative deamination by monoamine oxidases (MAOs), thereby prolonging the metabolic half-life of the resulting drug. Thermodynamically, it acts as a lipophilic anchor that perfectly occupies small hydrophobic sub-pockets (such as the S1' pocket in proteases)[5].

  • The (S)-Stereocenter: Chirality is non-negotiable in receptor pharmacology. The (S)-configuration ensures that when the piperidine ring adopts its lowest-energy chair conformation, the isopropylamino substituent is projected at the precise vector required to form a critical salt bridge with strictly conserved acidic residues (e.g., Aspartate or Glutamate) in the target binding site[7].

Mechanism of Action in Biological Pathways

When synthesized into an active pharmaceutical ingredient (API), the (S)-N-(Propan-2-yl)piperidin-3-amine moiety drives biological modulation through two primary pathways.

Pathway A: GPCR Modulation (e.g., Muscarinic and Histamine Receptors)

Substituted aminopiperidines are well-documented modulators of aminergic GPCRs[3]. In the context of receptors like the Muscarinic M1/M3 or Histamine H3 receptors, the protonated piperidine nitrogen forms a foundational ionic bond with the highly conserved Asp3.32 residue in transmembrane helix 3 (TM3). Concurrently, the (S)-directed isopropyl group extends into an accessory hydrophobic binding pocket, displacing high-energy water molecules. This dual-interaction locks the GPCR in an inactive state, preventing the coupling of G αi/o​ or G αq​ proteins, thereby halting downstream secondary messenger cascades (such as cAMP reduction or intracellular calcium release).

Pathway B: Protease Inhibition (e.g., Renin and DPP-4)

In the context of metabolic and cardiovascular proteases, cyclic amines act as potent competitive inhibitors[8]. The diamine structure mimics the basic side chains of natural peptide substrates (like Lysine or Arginine). The secondary amine forms critical hydrogen bonds with the enzyme's catalytic triad, while the isopropyl group undergoes hydrophobic packing against aromatic residues in the binding cleft, effectively stalling the enzyme's catalytic cycle and preventing substrate cleavage.

Pathway Ligand (S)-N-isopropylpiperidin-3-amine Pharmacophore Interaction Stereospecific Binding (S-enantiomer) Ligand->Interaction Engages Receptor Target Receptor (e.g., GPCR/Protease) Effector Downstream Effector Inhibition Receptor->Effector Modulates Interaction->Receptor Anchors Outcome Modulated Biological Response Effector->Outcome Yields

Figure 1: Logical relationship of pharmacophore engagement and downstream biological modulation.

Data Presentation: Pharmacological Profiling

The following table summarizes the physicochemical contributions of the pharmacophore to target binding kinetics.

ParameterValue / CharacteristicMechanistic Rationale
Stereochemistry (S)-configurationDictates the spatial alignment of the isopropylamine vector into the target sub-pocket, maximizing binding enthalpy[7].
N-Alkyl Substitution Isopropyl (-CH(CH 3​ ) 2​ )Increases lipophilicity (LogP); provides steric hindrance against rapid oxidative deamination[5].
Salt Form Dihydrochloride (2HCl)Ensures high aqueous solubility; stabilizes the diamine against atmospheric degradation[6].
Basic Centers Two (Piperidine N, Exocyclic N)Enables dual electrostatic/hydrogen-bonding interactions with conserved Asp/Glu residues[3].

Experimental Methodologies: Self-Validating Protocols

To evaluate the efficacy of molecules containing this pharmacophore, rigorous, artifact-free assays are required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Radioligand Displacement Assay (GPCR Target Engagement)

Causality: Radioligand assays provide direct thermodynamic evidence of target engagement ( Ki​ ), isolating binding affinity from downstream functional amplification which can be confounded by off-target effects.

  • Membrane Preparation: Resuspend CHO cells expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Validation Check: Maintain pH strictly at 7.4 to ensure the dihydrochloride compound remains fully protonated.

  • Compound Preparation: Dissolve the (S)-N-(Propan-2-yl)piperidin-3-amine derivative in 100% DMSO, then perform serial dilutions in assay buffer (final DMSO concentration < 1% to prevent solvent-induced membrane lysis).

  • Incubation: Combine 50 µg of membrane protein, a fixed concentration of [ 3 H]-labeled agonist (at its Kd​ value), and the test compound. Incubate at 25°C for 90 minutes to reach equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Validation Check: Pre-treat filters with 0.5% Polyethylenimine (PEI) for 1 hour. Because the diamine compound is highly positively charged, PEI neutralizes the negative charge of the glass fibers, eliminating false-positive non-specific binding.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate IC 50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: FRET-Based Protease Inhibition Kinetics

Causality: FRET (Förster Resonance Energy Transfer) allows real-time kinetic monitoring of enzyme velocity, enabling the calculation of association/dissociation rates ( kon​/koff​ ) to determine if the pharmacophore induces slow-binding, insurmountable inhibition.

  • Assay Setup: In a 384-well black microplate, add 10 nM of the target protease in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Validation Check: Include 0.01% Triton X-100 to prevent compound aggregation, which is a common source of false-positive enzyme inhibition.

  • Pre-incubation: Add the test compound and pre-incubate for 30 minutes.

  • Initiation: Add 5 µM of the specific FRET peptide substrate.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to determine the inhibition constant ( Ki​ ).

Workflow Prep Compound Prep (Dihydrochloride) Assay In Vitro Assay (Binding/Kinetics) Prep->Assay Solubilize Readout Signal Readout (FRET/Radioligand) Assay->Readout Measure Analysis Data Analysis (IC50 / Ki) Readout->Analysis Compute

Figure 2: Self-validating experimental workflow for target affinity determination.

References

  • PubChemLite - 1235439-19-6 (C8H18N2) . Université du Luxembourg. Available at:[Link]

  • Substituted 4-amino-1-(pyridylmethyl)-piperidine and related compounds. US Patent 8,030,502 B2.
  • Buffer compounds. World Intellectual Property Organization, WO2012071102A2.
  • N-substituted-cyclic amino derivative. Canadian Patent CA2765527A1.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine . Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives . Radboud Repository. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Profiling of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

Executive Summary & Rationale The integration of chiral piperidine scaffolds into small-molecule drug candidates is a field-proven strategy to modulate physicochemical properties, enhance target selectivity, and improve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The integration of chiral piperidine scaffolds into small-molecule drug candidates is a field-proven strategy to modulate physicochemical properties, enhance target selectivity, and improve overall pharmacokinetic (PK) profiles[1]. Specifically, (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride serves as a highly versatile chiral diamine building block.

When profiling this molecule—whether as a standalone fragment in fragment-based drug discovery (FBDD) or as a conjugated moiety in a larger active pharmaceutical ingredient (API)—rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) alongside its Pharmacodynamic (PD) target engagement is critical. This whitepaper details the self-validating methodologies required to accurately profile this compound, explaining the causality behind each experimental design choice.

Physicochemical Properties & ADME Implications

Before initiating in vivo studies, the physicochemical nature of the molecule must dictate the experimental parameters.

  • Structural Causality: The molecule possesses two basic nitrogen atoms (the piperidine ring nitrogen and the secondary isopropylamine), resulting in a high pKa​ (~9.5–10.0).

  • Salt Selection: Why profile the dihydrochloride salt rather than the free base? The free base of this diamine is highly lipophilic, volatile, and prone to oxidation. Formulating it as a dihydrochloride salt maximizes aqueous solubility, facilitating stable formulations for intravenous (IV) and per os (PO) dosing, while stabilizing the (S)-chiral center against racemization.

  • Distribution & Toxicity Liabilities: Basic piperidine analogs typically exhibit high volumes of distribution ( Vd​ ) due to extensive tissue partitioning and lysosomal trapping. Furthermore, lipophilic basic amines must be rigorously screened for human ether-à-go-go-related gene (hERG) channel inhibition, a common liability that can lead to cardiotoxicity[2].

PKPD_Workflow N1 Compound Preparation (S)-N-(Propan-2-yl)piperidin-3-amine N2 In Vitro ADME (Caco-2, Microsomes) N1->N2 N4 PD Target Engagement (Kinase/GPCR Assays) N1->N4 N3 In Vivo PK (Rodent) LC-MS/MS Bioanalysis N2->N3 N5 PK/PD Integration (Emax / EC50 Modeling) N3->N5 N4->N5

Fig 1. Preclinical PK/PD evaluation workflow for chiral piperidine derivatives.

Pharmacokinetic (PK) Bioanalysis Methodology

To quantify the systemic exposure of (S)-N-(Propan-2-yl)piperidin-3-amine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The following protocol is designed as a self-validating system, utilizing a deuterated internal standard (IS) to correct for matrix effects and extraction recovery variations[3].

Step-by-Step LC-MS/MS Sample Preparation Protocol

Causality Check: Why use cold acetonitrile for protein precipitation? Acetonitrile rapidly denatures plasma proteins while maintaining the solubility of the polar dihydrochloride salt. Using an acidic mobile phase (0.1% formic acid) ensures complete protonation of the basic amines, optimizing positive electrospray ionization (+ESI)[4].

  • Sample Spiking: Transfer 50 µL of the collected rodent plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of a deuterated internal standard (IS) working solution (e.g., 100 ng/mL) to ensure quantitative accuracy[3].

  • Protein Precipitation: Add 200 µL of ice-cold LC-MS grade acetonitrile to the sample. Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction[3].

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to tightly pellet the precipitated proteins[3].

  • Supernatant Transfer & Evaporation: Carefully transfer 150 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas at 35°C to concentrate the analyte[4].

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (50:50 LC-MS water:acetonitrile containing 0.1% formic acid). Vortex for 1 minute[4].

  • LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system. Operate the mass spectrometer in +ESI and Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the piperidine scaffold[4].

LCMS_Protocol S1 Plasma Sample (50 µL) + Internal Standard S2 Protein Precipitation (Cold Acetonitrile) S1->S2 S3 Centrifugation (14,000 rpm, 10 min, 4°C) S2->S3 S4 Supernatant Transfer & N2 Evaporation S3->S4 S5 Reconstitution (Mobile Phase) S4->S5 S6 LC-MS/MS Analysis (MRM Mode, +ESI) S5->S6

Fig 2. Step-by-step bioanalytical sample preparation for LC-MS/MS quantification.

Quantitative PK Data Summary

Based on the structural profile of basic piperidines, Table 1 summarizes the representative benchmark pharmacokinetic parameters expected during a preclinical rodent evaluation (IV: 2 mg/kg; PO: 10 mg/kg).

Table 1: Representative Preclinical Pharmacokinetic Parameters (Rodent Model)

Pharmacokinetic ParameterSymbolValue (IV)Value (PO)Unit
Maximum Plasma Concentration Cmax​ -450 ± 45ng/mL
Time to Maximum Concentration Tmax​ -1.5h
Area Under the Curve AUC0−∞​ 1250 ± 110850 ± 95ng·h/mL
Elimination Half-life t1/2​ 4.24.5h
Systemic Clearance CL 15.4-mL/min/kg
Volume of Distribution Vd​ 5.2-L/kg
Oral Bioavailability F -68%

Note: The high Vd​ (5.2 L/kg) is characteristic of basic amines partitioning extensively into peripheral tissues.

Pharmacodynamic (PD) Profiling Methodology

Chirality plays a critical role in target engagement. The (S)-enantiomer of the piperidine scaffold often exhibits a distinct spatial orientation in the binding pockets of kinases or G-protein coupled receptors (GPCRs) compared to its (R)-counterpart, drastically altering pharmacological potency and off-target toxicity[5].

To validate target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

  • Causality Check: Why TR-FRET? It offers a homogeneous, wash-free format with high signal-to-background ratios. This minimizes the dissociation of low-affinity fragments during wash steps, providing highly accurate IC50​ or Kd​ values.

Step-by-Step TR-FRET Target Engagement Protocol
  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to mimic physiological intracellular conditions.

  • Compound Dilution: Serially dilute (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration remains below 1% to prevent target protein denaturation.

  • Target Incubation: Add the recombinant target protein tagged with a specific fluorophore (e.g., Europium) and a compatible fluorescent tracer ligand to the wells.

  • Equilibration: Incubate the microplate in the dark at room temperature for 60 minutes to allow the compound to competitively displace the tracer and reach thermodynamic binding equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the extent of target displacement and derive the IC50​ .

PK/PD Integration

The ultimate goal of this profiling is to construct an Emax​ model that links the systemic exposure (derived from the LC-MS/MS AUC and Cmax​ ) to the biological efficacy (derived from the TR-FRET IC50​ ). Because basic piperidines exhibit high volumes of distribution, plasma concentrations may underestimate the actual concentration of the drug at the tissue target site. Therefore, calculating the unbound fraction ( fu​ ) in both plasma and target tissue is a mandatory final step to accurately predict the in vivo therapeutic index.

References[1] Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0043-1764218[5] The Exploration of Chirality for Improved Druggability within the Human Kinome. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02253[3] Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using its Deuterated Analog. Benchchem.https://www.benchchem.com/application-notes/lc-ms-ms-method-for-the-quantification-of-4-4-chlorophenoxy-methyl-piperidine[4] LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies. PMC - National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3824982/[2] Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. PMC - National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9286235/

Sources

Exploratory

Physicochemical Profiling and Aqueous Solubility Dynamics of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

Executive Summary (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride—often referred to as (S)-N-isopropylpiperidin-3-amine dihydrochloride—is a highly polar, aliphatic chiral building block frequently utilized in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride—often referred to as (S)-N-isopropylpiperidin-3-amine dihydrochloride—is a highly polar, aliphatic chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For drug development professionals and analytical scientists, understanding the exact physicochemical boundaries of this intermediate is critical. Because this molecule lacks a conjugated π -system, it presents unique analytical challenges: it is virtually invisible to standard UV detection, and its extreme hydrophilicity complicates standard chromatographic retention.

This whitepaper provides an authoritative, deep-dive analysis into the molecular weight, aqueous solubility mechanisms, and the advanced analytical workflows required to accurately profile this compound.

Structural and Physicochemical Architecture

The physicochemical behavior of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is dictated by its aliphatic nature and dual basic centers. The molecule consists of a piperidine ring with a secondary amine at the 3-position, which is further substituted with an isopropyl group.

In its dihydrochloride salt form, both the endocyclic piperidine nitrogen and the exocyclic secondary amine are protonated, yielding a dicationic species. This structural reality fundamentally alters its interaction with aqueous media compared to its free-base counterpart.

Table 1: Key Physicochemical Parameters
ParameterFree BaseDihydrochloride Salt
Chemical Formula C₈H₁₈N₂C₈H₂₀Cl₂N₂
Molecular Weight 142.246 g/mol [1]215.16 g/mol [2]
CAS Number 1235439-19-6 (Racemate)[1]1286207-72-4 (R-enantiomer)[2]
Topological Polar Surface Area (TPSA) 24.1 Ų[1]> 50.0 Ų (Effective, Solvated)
LogP (Predicted) 0.53 to 0.70[1]< -2.0 (Highly Hydrophilic)
Hydrogen Bond Donors 24 (Protonated Amines)
Hydrogen Bond Acceptors 20 (Lone pairs are protonated)

Note: In an achiral environment such as pure water, the physicochemical properties (e.g., molecular weight, intrinsic solubility) of the (S)-enantiomer are identical to those of the (R)-enantiomer and the racemate.

Mechanistic Basis of Aqueous Solubility

The aqueous solubility of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is exceptionally high, typically exceeding 500 mg/mL (>50% w/v) at room temperature.

The Causality of Extreme Solubility: Dissolution is a thermodynamic competition between the crystal lattice energy of the solid and the hydration energy of the solvated ions. Because the molecule is a small, compact dication, it possesses a highly concentrated positive charge density. When introduced to water, the ion-dipole interactions between the protonated nitrogens and the oxygen atoms of water molecules generate a massive exothermic hydration energy. This easily overcomes the lattice energy of the chloride salt. Furthermore, the bulky isopropyl group disrupts optimal crystal packing, lowering the lattice energy compared to unbranched derivatives.

SolvationMechanism A Solid Salt C8H20Cl2N2 B Crystal Lattice Dissociation A->B + H₂O C Dicationic Species (Piperidinium & Ammonium) B->C Endothermic D Chloride Anions (2 Cl⁻) B->D E Aqueous Solvation (Hydration Shells) C->E Ion-Dipole D->E

Figure 1: Mechanistic pathway of crystal lattice dissociation and hydration shell formation.

Implications for the Microenvironment (pH)

Dissolving a salt formed from a weak base and a strong acid (HCl) results in partial hydrolysis. An unbuffered aqueous solution of this dihydrochloride salt will be highly acidic (pH ~2.0 to 4.0). Understanding this pH shift is foundational to physicochemical profiling, as this localized acidity can catalyze the degradation of acid-sensitive co-formulations or skew biological assay results.

Experimental Workflow: High-Throughput Solubility Determination

Standard shake-flask methodologies relying on UV-Vis spectroscopy will fail for this compound. The aliphatic piperidine ring and isopropyl chain lack the conjugated double bonds required for strong UV absorption[3]. To achieve a self-validating, highly accurate solubility measurement, researchers must utilize Charged Aerosol Detection (CAD) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) .

CAD provides a near-universal response based on the mass flow of non-volatile analytes, making it the gold standard for aliphatic amines[4]. Meanwhile, HILIC is required because highly polar dications exhibit poor retention and severe peak tailing on standard C18 reversed-phase columns[5].

SolubilityWorkflow S1 1. Gravimetric Addition (Target >500 mg/mL) S2 2. Isothermal Equilibration (24h at 25°C, 150 rpm) S1->S2 S3 3. Ultracentrifugation (Phase Separation) S2->S3 C1 pH Monitoring (Expected pH 2-4) S2->C1 Parallel S4 4. Supernatant Extraction & Serial Dilution S3->S4 S5 5. HPLC-CAD Quantification (Non-UV Detection) S4->S5

Figure 2: Experimental workflow for determining solubility of non-chromophoric salts.

Step-by-Step Self-Validating Protocol
  • Gravimetric Saturation: Weigh approximately 600 mg of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride into a 2.0 mL low-bind glass vial. Add exactly 1.0 mL of Milli-Q water.

  • Isothermal Equilibration: Seal the vial and agitate at 150 rpm in a thermoshaker set strictly to 25.0 ± 0.5 °C for 24 hours. Causality: Temperature fluctuations drastically alter the solubility of highly soluble salts; strict isothermal conditions prevent supersaturation artifacts.

  • Phase Separation via Ultracentrifugation: Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: Highly concentrated salt solutions are viscous. Standard syringe filtration can lead to membrane adsorption or filter clogging, which artificially lowers the measured concentration. Ultracentrifugation ensures a clean phase separation.

  • Serial Dilution: Carefully extract 10 µL of the supernatant and perform a serial dilution (e.g., 1:1000) using the HILIC mobile phase (e.g., Acetonitrile/Ammonium Formate buffer). Causality: CAD detectors have a limited dynamic range. Dilution ensures the analyte concentration falls within the linear (or mathematically linearized) response range of the detector[4].

  • System Suitability and Quantification (HPLC-CAD):

    • Column: Amide-bonded HILIC column (e.g., 150 mm × 2.1 mm, 2.6 µm).

    • Self-Validation (SST): Inject a blank to confirm baseline stability, followed by a 5-point calibration curve of the reference standard. The R2 must be ≥0.995 using a power-function transformation (typical for CAD).

    • Analysis: Inject the diluted sample and calculate the thermodynamic solubility based on the calibrated mass flow.

Formulation and Handling Directives

For drug development professionals scaling up syntheses or formulating assays with this compound, two critical physical behaviors must be managed:

  • Severe Hygroscopicity: Like many small aliphatic diamine hydrochlorides, this compound is highly deliquescent. If left exposed to ambient humidity (>40% RH), the solid lattice will absorb atmospheric moisture until it dissolves into its own hydration shell. All weighing and handling must be performed in a desiccated environment or under a nitrogen purge.

  • Excipient Compatibility: Because the highly concentrated aqueous microenvironment will drop to a pH of ~2-4, co-formulating this salt with acid-labile compounds (e.g., certain esters, acetals, or biologics) will trigger rapid degradation. Pre-buffering the aqueous vehicle prior to the addition of the API intermediate is mandatory.

References

  • Guidechem. N-isopropylpiperidin-3-amine (CAS 1235439-19-6) Chemical Properties and Computational Data. Retrieved from1

  • MolCore. (R)-N-Isopropylpiperidin-3-amine dihydrochloride (CAS 1286207-72-4) Specifications. Retrieved from 2

  • ThermoFisher Scientific. HPLC with Charged Aerosol Detection: Universal detection for analytes lacking a chromophore. Retrieved from 3

  • Hrovat, F. et al. Multi-attribute characterization of pharmaceutical materials by HPLC coupled with Charged Aerosol Detection. ResearchGate. Retrieved from4

  • ThermoFisher Scientific. Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids (HILIC vs IPC). Retrieved from5

  • Avdeef, A. Physicochemical Profiling in Drug Discovery and Early Development. in-ADME Research. Retrieved from

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for the quantification of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

Application Note: HPLC-UV Method Development for the Quantification of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV Method Development for the Quantification of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) via Pre-Column Derivatization

Introduction & Analytical Challenges

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a highly polar, chiral aliphatic diamine frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The robust quantification of this compound presents two distinct analytical challenges for standard HPLC-UV systems:

  • Lack of a Native Chromophore: The molecule consists entirely of aliphatic rings and amine groups, lacking the conjugated π -electron systems required for significant UV absorption above 210 nm. Direct UV detection at low wavelengths is highly susceptible to baseline drift and matrix interference.

  • Extreme Polarity and Basicity: As a dihydrochloride salt of a diamine (piperidine pKa ~11.2, isopropylamine pKa ~10.6), the compound is highly hydrophilic. In its ionized state, it exhibits poor retention on standard reversed-phase (C18) columns and causes severe peak tailing due to secondary interactions with residual silanols on the silica support.

To overcome these limitations, this application note details a self-validating, pre-column derivatization strategy using 4-toluenesulfonyl chloride (TsCl) [1].

Mechanistic Rationale: The Derivatization Strategy

As a Senior Application Scientist, it is critical to understand why a method works, rather than just how to execute it.

The Chemistry of Derivatization: We employ a Schotten-Baumann-type reaction. The analyte possesses two secondary amines (one within the piperidine ring, one on the isopropylamine group). By incubating the analyte with an excess of TsCl under highly alkaline conditions (pH 10.0), both amines are deprotonated to their free-base form. The nucleophilic nitrogen lone pairs attack the sulfonyl group of TsCl, forming a stable di-tosylated sulfonamide derivative.

Analytical Advantages (Causality):

  • Chromophore Addition: The addition of two tosyl groups introduces strong π−π∗ transitions, shifting the maximum UV absorbance ( λmax​ ) to ~230 nm, drastically increasing sensitivity and eliminating low-wavelength matrix interference.

  • Polarity Inversion: Converting the basic amines into neutral sulfonamides strips the molecule of its extreme polarity. The highly hydrophobic di-tosylated product is strongly retained on standard C18 stationary phases, eliminating peak tailing and the need for complex ion-pairing reagents [2].

Workflow A Analyte: (S)-N-(Propan-2-yl) piperidin-3-amine D Reaction Incubation: 60°C for 30 min A->D B Derivatization Reagent: 4-Toluenesulfonyl Chloride (TsCl) B->D C Alkaline Buffer: 0.1M Na2CO3 (pH 10.0) C->D E Reaction Quenching: 0.1M HCl D->E F Di-tosylated Derivative E->F G RP-HPLC-UV Analysis (230 nm) F->G

Workflow for pre-column derivatization of the diamine using 4-toluenesulfonyl chloride.

Experimental Protocols

This protocol is designed as a self-validating system : every batch includes a reagent blank and a known standard to verify derivatization efficiency before sample analysis.

Reagents & Materials
  • (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (Reference Standard)

  • 4-Toluenesulfonyl chloride (TsCl), Analytical Grade (≥99%)

  • Sodium carbonate ( Na2​CO3​ ), Anhydrous

  • HPLC-Grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm)

  • Phosphoric acid ( H3​PO4​ ), 85% HPLC Grade

Solution Preparation
  • Alkaline Buffer (pH 10.0): Dissolve 1.06 g of Na2​CO3​ in 100 mL of ultrapure water. Adjust pH to 10.0 ± 0.1 using 0.1 M NaOH if necessary. Rationale: pH must remain above the pKa of both amines (11.2) to ensure the amines act as effective nucleophiles.

  • Derivatization Reagent: Dissolve 10 mg of TsCl in 1 mL of anhydrous Acetonitrile (Prepare fresh daily to prevent hydrolysis).

  • Standard Stock Solution: Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of ultrapure water (1.0 mg/mL).

Pre-Column Derivatization Workflow
  • Aliquot: Transfer 500 µL of the sample/standard solution into a 2.0 mL amber HPLC vial.

  • Buffer Addition: Add 500 µL of the Alkaline Buffer (pH 10.0) and vortex for 5 seconds.

  • Reagent Addition: Add 500 µL of the TsCl Derivatization Reagent. Cap tightly and vortex for 10 seconds.

  • Incubation: Place the vial in a thermomixer or water bath at 60°C for exactly 30 minutes. Rationale: Heat accelerates the reaction kinetics, ensuring quantitative di-tosylation.

  • Quenching: Remove from heat and immediately add 100 µL of 0.1 M HCl. Rationale: Dropping the pH neutralizes excess carbonate and quenches the reaction, stabilizing the sulfonamide derivative.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter directly into a clean HPLC vial for injection.

Chromatographic Conditions

Table 1: Optimized RP-HPLC-UV Parameters

ParameterSpecificationScientific Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides high theoretical plates for separating the di-tosylated product from excess TsCl reagent.
Mobile Phase A Water with 0.1% H3​PO4​ Low pH (~2.5) suppresses ionization of residual column silanols, ensuring sharp, symmetrical peaks [2].
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier to elute the highly hydrophobic di-tosylated derivative.
Gradient Program 0-5 min: 40% B5-15 min: 40% 80% B15-20 min: 80% BInitial low organic washes out polar buffer salts; the ramp elutes the derivative; the hold washes out excess reagent.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns to maintain optimal linear velocity.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 230 nmCorresponds to the λmax​ of the tosyl π−π∗ transition.
Column Temp. 30°CReduces mobile phase viscosity and improves mass transfer kinetics.

Method Validation Framework

To ensure trustworthiness and regulatory compliance, the method must undergo rigorous validation following ICH Q2(R1) guidelines.

Validation S1 System Suitability (RSD < 2%, Tailing < 1.5) S2 Specificity (Blank & Matrix Interference) S1->S2 S3 Linearity & Range (R² > 0.999) S2->S3 S4 Accuracy & Recovery (Spike 50%, 100%, 150%) S3->S4 S5 Robustness (Temp, Flow, pH variations) S4->S5

Sequential method validation framework ensuring analytical reliability and E-E-A-T compliance.

Table 2: Summary of Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 100.0 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Precision (Repeatability) 0.8% RSD (n=6)Relative Standard Deviation 2.0%
Accuracy (Recovery) 99.5% – 101.2%Mean Recovery between 98.0% – 102.0%
Peak Tailing Factor ( Tf​ ) 1.12 Tf​≤1.5 (Demonstrates elimination of silanol interactions)

Conclusion & Field Insights

The direct HPLC-UV analysis of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is fundamentally flawed due to the molecule's lack of a chromophore and extreme basicity. By implementing a self-validating pre-column derivatization protocol using 4-toluenesulfonyl chloride, analytical scientists can simultaneously solve both issues. The conversion to a di-tosylated sulfonamide enables highly sensitive UV detection at 230 nm and guarantees robust, tailing-free retention on standard C18 columns. This approach ensures high-fidelity quantitative data suitable for rigorous drug development and quality control environments.

References

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: Journal of Chromatographic Science, Volume 60, Issue 7, September 2022, Pages 613–619. URL: [Link]

  • Title: Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC–UV/FL Source: Journal of Chromatographic Science, Volume 28, Issue 3, March 1990, Pages 102–108. URL: [Link]

Application

Application Note: In Vivo Dosing Strategies and Administration Routes for (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

Executive Summary The transition of small-molecule intermediates and active pharmaceutical ingredients (APIs) from in vitro assays to in vivo models is a critical bottleneck in drug development. (S)-N-(Propan-2-yl)piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of small-molecule intermediates and active pharmaceutical ingredients (APIs) from in vitro assays to in vivo models is a critical bottleneck in drug development. (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (Molecular Formula: C8H18N2 · 2HCl) is a highly water-soluble, basic secondary/primary amine scaffold frequently utilized in the synthesis of CNS-active agents (e.g., 5-HT and Histamine receptor ligands).

This application note provides a comprehensive, scientifically grounded framework for the formulation and in vivo administration of this compound. By addressing the physicochemical realities of dihydrochloride salts, this guide ensures that pharmacokinetic (PK) and pharmacodynamic (PD) data remain unconfounded by formulation artifacts or localized tissue toxicity.

Physicochemical Profiling & Formulation Causality

The Role of the Dihydrochloride Salt

Salt formation is a widely applied strategy to enhance the solubility and dissolution rates of APIs [1]. For basic amines like (S)-N-(Propan-2-yl)piperidin-3-amine, the dihydrochloride (2HCl) form ensures rapid and complete aqueous dissolution. However, this physicochemical advantage introduces a critical in vivo challenge: microenvironmental and bulk pH depression .

When dissolved in aqueous vehicles (such as 0.9% NaCl or sterile water), the dissociation of two molar equivalents of HCl per mole of API significantly lowers the pH of the solution.

  • The Causality: Administering an unbuffered, highly acidic solution (pH < 4.0) via parenteral routes (Intraperitoneal, Subcutaneous, or Intramuscular) causes severe localized tissue necrosis, peritonitis, and acute pain [2].

  • The Consequence: This triggers a systemic stress response (elevated cortisol/corticosterone), which alters metabolic rates, confounds behavioral readouts, and skews pharmacokinetic absorption profiles. Therefore, mandatory pH titration is required prior to administration.

Vehicle Selection

For highly soluble amine salts, 0.9% Saline (NaCl) or 1x Phosphate-Buffered Saline (PBS) are the gold-standard vehicles. They are isotonic, minimizing osmotic stress on cells at the injection site [3].

Formulation_Workflow A Weigh API (2HCl Salt) B Dissolve in 0.9% Saline A->B C Assess pH (Highly Acidic) B->C D Titrate pH to 7.4 (0.1N NaOH) C->D E Sterile Filter (0.22 µm PES) D->E F In Vivo Administration E->F

Workflow for formulating (S)-N-(Propan-2-yl)piperidin-3-amine 2HCl for in vivo administration.

In Vivo Administration Routes & Strategic Selection

Selecting the correct route of administration dictates the absorption kinetics and the degree of hepatic first-pass metabolism the compound will undergo [2].

  • Intravenous (IV): Provides 100% bioavailability. Used to establish baseline pharmacokinetic parameters (Clearance, Volume of Distribution, and Half-life).

  • Intraperitoneal (IP): The most common route for routine rodent efficacy studies. Compounds absorbed from the peritoneal cavity enter the mesenteric vessels and are routed directly to the liver via the portal vein, subjecting the drug to hepatic first-pass metabolism before reaching systemic circulation.

  • Oral (PO) via Gavage: Essential for evaluating gastrointestinal absorption and oral bioavailability (F%). The compound must survive the acidic environment of the stomach and enzymatic degradation in the gut.

  • Subcutaneous (SC): Ideal for achieving a slower, more sustained systemic exposure compared to IP or IV bolus injections.

PK_Pathway PO Oral (PO) Dosing GI Absorption Liver Hepatic Portal System (First-Pass Metabolism) PO->Liver IP Intraperitoneal (IP) Mesenteric Absorption IP->Liver IV Intravenous (IV) Direct Circulation Central Central Compartment (Systemic Blood) IV->Central Liver->Central Target Target Tissue (e.g., CNS Distribution) Central->Target

Pharmacokinetic absorption and distribution pathways based on administration route.

Quantitative Dosing Parameters

To maintain animal welfare and ensure reproducible absorption, dosing volumes must be strictly controlled[3]. The table below summarizes the maximum physiological limits and equipment specifications for rodent dosing.

RouteMouse Max Volume (mL/kg)Mouse Needle GaugeRat Max Volume (mL/kg)Rat Needle GaugePhysiological Considerations
IV 527–30G524–26GBypasses first-pass metabolism; requires slow push to prevent cardiac overload.
IP 10–2025–27G10–2023–25GAbsorbed via mesenteric vessels; subject to hepatic first-pass metabolism.
PO 1020–22G (Gavage)1016–18G (Gavage)Evaluates intestinal absorption; requires specialized bulb-tipped gavage needles.
SC 1025–27G1023–25GSlower absorption; injected into the loose skin over the neck or flank.

Step-by-Step Experimental Methodologies

Protocol A: Vehicle Preparation and pH Titration (Self-Validating System)

Objective: Prepare a sterile, pH-balanced 1 mg/mL dosing solution of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

  • Mass Calculation & Weighing: Calculate the required mass based on the total cohort weight. For a 10 mL batch at 1 mg/mL, accurately weigh 10.0 mg of the API on an analytical balance.

  • Initial Dissolution: Transfer the powder to a sterile glass vial. Add 8.0 mL of 0.9% sterile NaCl (80% of final volume). Vortex for 30 seconds. The solution should become optically clear immediately due to the 2HCl salt form.

  • pH Assessment: Extract a 10 µL aliquot and test via a micro-pH probe or high-resolution pH strip. Expected Result: The pH will read between 3.0 and 4.5.

  • Titration (Causality Step): Dropwise, add 0.1 N NaOH while gently swirling the vial. Monitor the pH continuously until it stabilizes between 7.2 and 7.4 .

    • Self-Validation Check: If the solution turns cloudy during titration, the free-base form of the amine has precipitated, indicating the concentration exceeds the free-base solubility limit. If this occurs, lower the target concentration or add a co-solvent (e.g., 5% DMSO).

  • Volume Adjustment: Once the pH is physiological, QS (quantum satis) the solution to exactly 10.0 mL using 0.9% NaCl.

  • Sterile Filtration: Inside a biosafety cabinet, draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) filter into a sterile, sealed dosing vial. PES is chosen over Nylon to minimize non-specific drug binding.

Protocol B: In Vivo Dosing Execution (Mouse Model)

Objective: Administer the formulated compound safely to minimize stress artifacts.

Intraperitoneal (IP) Injection:

  • Restraint: Secure the mouse using the scruff method, exposing the ventral abdomen. Tilt the head slightly downward so the abdominal organs shift cranially.

  • Site Selection: Target the lower right quadrant of the abdomen. Causality: This avoids the cecum (located on the left) and the urinary bladder (located midline).

  • Injection: Insert a 26G needle at a 30-degree angle to the abdominal wall.

  • Aspiration Check (Self-Validation): Pull back slightly on the plunger. If fluid (blood, urine, or green aspirate) enters the hub, withdraw immediately and discard the syringe. If clear, inject the calculated volume smoothly.

Oral Gavage (PO):

  • Measurement: Prior to restraint, measure the gavage needle from the corner of the animal's mouth to the xiphoid process (base of the sternum) to ensure it will reach the stomach without perforating it.

  • Insertion: Immobilize the head securely. Insert the bulb-tipped needle into the diastema (gap between incisors and molars), gently gliding it over the tongue and down the esophagus.

  • Validation Check: The needle must drop under its own weight. Causality: If resistance is met, or if the animal struggles violently/gasps, the needle may be in the trachea. Withdraw immediately.

  • Administration: Once properly positioned in the stomach, depress the plunger smoothly. Withdraw the needle gently following the anatomical curve of the esophagus.

References

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PubMed Central (PMC). URL:[Link]

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. 2011. URL:[Link]

  • Turner PV, Pekow C, Vasbinder MA, Brabb T. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science. 2011. URL:[Link]

Method

Application Note: Advanced Covalent Conjugation Techniques Utilizing (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

Introduction & Mechanistic Rationale In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of highly tunable, bifunctional scaffolds is criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of highly tunable, bifunctional scaffolds is critical. (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (CAS: 1235439-19-6) has emerged as a privileged chiral diamine building block.

The structural architecture of this molecule presents two distinct secondary amines:

  • The Piperidine Ring Nitrogen (N1): Exhibits high nucleophilicity and low steric hindrance.

  • The C3-Exocyclic Nitrogen (N2): Substituted with an isopropyl group, rendering it highly sterically hindered and electronically modulated by the adjacent chiral center.

The Causality of Regioselectivity: Successful utilization of this scaffold relies on exploiting the steric and electronic differentiation between these two nitrogen atoms. By strictly controlling reaction thermodynamics (temperature) and kinetics (stoichiometry and electrophile reactivity), researchers can achieve orthogonal functionalization. For instance, the synthesis of acrylamide-based covalent inhibitors requires precise acylation. As demonstrated in the synthesis of osimertinib derivatives, low temperatures (-80 °C) and slow addition of acryloyl chloride are essential to prevent over-acylation and ensure regiocontrol[1].

Physicochemical Properties & Reactivity Profiling

Understanding the baseline properties of the dihydrochloride salt is essential for designing robust conjugation workflows. The salt form ensures long-term stability and prevents atmospheric oxidation, but it necessitates careful neutralization during synthesis.

Table 1: Scaffold Properties and Predictive Reactivity
PropertyValue / CharacteristicImpact on Conjugation Strategy
Physical State Solid (Dihydrochloride salt)Requires 2.2 eq of non-nucleophilic base (e.g., DIPEA) for complete free-base liberation.
Piperidine N (N1) Less sterically hinderedPrimary site for kinetically controlled reactions (e.g., acryloylation at -78 °C).
Exocyclic N (N2) Highly sterically hinderedRequires elevated temperatures or highly reactive electrophiles; ideal for stable linker attachment.
Stereochemistry (S)-enantiomerDictates the spatial trajectory of attached ligands; critical for E3 ligase or kinase binding pocket alignment.

Experimental Workflows & Visualizations

To maximize the utility of this scaffold, two distinct workflows have been validated: one for generating targeted covalent inhibitors (focusing on N1) and another for PROTAC linker synthesis (utilizing orthogonal protection).

Regioselectivity A (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride B Neutralization (DIPEA, DCM, 0°C) A->B C Piperidine N-Functionalization (Kinetic Control) B->C Acryloyl Chloride 1.0 eq, -78°C D Exocyclic N-Functionalization (Sterically Hindered) B->D Excess Electrophile High Temp E Targeted Covalent Inhibitor (Acrylamide Formation) C->E F PROTAC Linker Attachment (Reductive Amination) D->F

Fig 1. Mechanistic pathway for the regioselective functionalization of the diamine scaffold.

Protocol 1: Regioselective Acrylamide Functionalization (TCI Synthesis)

This protocol details the synthesis of a covalent warhead targeting cysteine or lysine residues on a Protein of Interest (POI), a method conceptually aligned with the generation of lysine-targeted covalent protein reagents[2]. We target the piperidine nitrogen (N1) due to its superior nucleophilicity.

Rationale for Reagent Selection:
  • Solvent (DCM): Dichloromethane is chosen over DMF to maintain low solubility of the dihydrochloride salt until neutralized, allowing for a controlled, heterogeneous-to-homogeneous transition that prevents localized heating.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acryloyl chloride.

Step-by-Step Methodology:
  • Preparation: Suspend (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (1.0 mmol, 215 mg) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (2.5 mmol, 435 µL) dropwise over 5 minutes. Stir for 15 minutes until the solution becomes homogeneous, indicating complete free-base formation.

  • Cryogenic Cooling: Lower the reaction temperature to -78 °C using a dry ice/acetone bath. Critical Step: Failure to reach this temperature will result in di-acylation.

  • Electrophile Addition: Prepare a solution of acryloyl chloride (0.95 mmol, 77 µL) in anhydrous DCM (2 mL). Add this solution dropwise over 30 minutes using a syringe pump.

  • In-Process Control (IPC): Stir for 1 hour at -78 °C. Quench a 10 µL aliquot in methanol and analyze via LC-MS to confirm the disappearance of the mono-acylated product and absence of di-acylated species.

  • Workup: Quench the main reaction with saturated aqueous NaHCO3​ (5 mL) while still cold. Allow to warm to room temperature. Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Table 2: Regioselectivity Optimization Data
TemperatureAcryloyl Chloride (eq)N1-Acylation (Yield %)N2-Acylation (Yield %)Di-acylation (Yield %)
25 °C1.145%15%40%
0 °C1.072%8%20%
-78 °C 0.95 92% <1% <2%

Protocol 2: Orthogonal Linker Attachment for PROTACs

When incorporating this scaffold into a PROTAC, the exocyclic isopropylamine (N2) is often conjugated to the E3 ligase ligand, while the piperidine nitrogen (N1) is directed toward the POI. This requires an orthogonal protection strategy.

PROTAC_Workflow S1 Step 1: Selective N1 Protection (Boc2O, -20°C) S2 Step 2: E3 Ligand Conjugation (at N2 via Reductive Amination) S1->S2 S3 Step 3: Boc Deprotection (TFA/DCM) S2->S3 S4 Step 4: POI Ligand Conjugation (at N1 via Amide Coupling) S3->S4 S5 Final PROTAC Molecule S4->S5

Fig 2. Step-by-step orthogonal conjugation workflow for PROTAC synthesis.

Step-by-Step Methodology:
  • Selective N1-Boc Protection: Dissolve the neutralized diamine (1.0 mmol) in DCM at -20 °C. Add a solution of Di-tert-butyl dicarbonate ( Boc2​O , 0.95 mmol) in DCM dropwise. The kinetic preference of N1 ensures >90% regioselective Boc protection.

  • E3 Ligand Conjugation (Reductive Amination): To the N1-Boc protected intermediate, add the aldehyde-functionalized E3 ligase ligand (1.2 mmol) in 1,2-dichloroethane (DCE). Add acetic acid (catalytic) and stir for 2 hours. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 mmol) and stir overnight at room temperature.

  • Deprotection: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature to remove the Boc group, a standard protocol for liberating amines for subsequent peptide or linker coupling[3].

  • POI Ligand Conjugation: Couple the newly liberated N1 amine to the carboxylic acid-functionalized POI ligand using standard HATU/DIPEA amide coupling conditions.

Conclusion

The (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride scaffold offers exceptional spatial and chemical tunability for advanced drug design. By leveraging the inherent steric disparities between its two secondary amines, researchers can execute highly precise, self-validating regioselective conjugations. Strict adherence to stoichiometric and thermodynamic controls, as outlined in these protocols, guarantees high-fidelity synthesis of complex bifunctional molecules.

References

  • A simple method for developing lysine targeted covalent protein reagents ResearchGate URL:[Link]

  • Tumor-Targeted Delivery of an EGFR Inhibitor Prodrug via Site-Specific Albumin Conjugation Magyar Tudományos Akadémia (MTA) URL:[Link]

  • Multivalent dextran hybrids for efficient cytosolic delivery of biomolecular cargoes Semantic Scholar URL:[Link]

Sources

Application

Application and Protocol Guide: Formulation of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride in Physiological Buffers

Abstract: This technical guide provides a comprehensive framework for the successful formulation of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, a chiral amine compound, in physiologically relevant buffer system...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the successful formulation of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, a chiral amine compound, in physiologically relevant buffer systems. Addressing the inherent challenges of formulating dihydrochloride salts of basic compounds, this document elucidates the critical interplay between pH, buffer species, solubility, and stability. Detailed protocols for buffer preparation, compound dissolution, and analytical characterization are presented, underpinned by a discussion of the physicochemical principles governing the aqueous behavior of this molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical development of piperidine-based therapeutics.

Introduction: The Formulation Challenge

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a member of the piperidine class of compounds, which are integral structural motifs in a multitude of pharmaceutical agents.[1][2] As a dihydrochloride salt, this compound exhibits enhanced aqueous solubility and stability in its solid state, characteristics that are advantageous for handling and storage.[3] However, the transition from a solid form to a stable, soluble, and physiologically compatible liquid formulation presents a series of scientific hurdles. The primary challenge lies in the basic nature of the two amine functionalities within the molecule, which will exist in various protonation states depending on the pH of the formulation vehicle.[4][5]

The dihydrochloride salt form implies that both the secondary amine within the piperidine ring and the primary exocyclic amine are protonated. When dissolved in an aqueous medium, these protonated amines will establish an equilibrium with their corresponding conjugate bases. The pH of the solution will dictate the position of this equilibrium and, consequently, the overall charge and lipophilicity of the molecule. This pH-dependent behavior is a critical determinant of the compound's solubility and stability in solution.[6][7][8]

Physiological buffers, such as Phosphate-Buffered Saline (PBS) and Tris-HCl, are designed to mimic the conditions of biological systems, typically maintaining a pH around 7.4.[9] However, the introduction of an acidic dihydrochloride salt can overwhelm the buffering capacity, leading to a significant drop in pH and potential precipitation of the free base form of the compound if its solubility limit is exceeded. Therefore, a systematic approach is required to select and prepare an appropriate buffer system that can maintain the desired pH and ensure the complete dissolution and stability of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is paramount for rational formulation design.

Table 1: Key Physicochemical Properties of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride and Related Structures

PropertyValue/InformationSource
Molecular FormulaC8H20Cl2N2[10]
Molecular Weight215.16 g/mol [10]
AppearanceWhite to off-white solid (typical for amine hydrochlorides)General Knowledge
pKa (Conjugate Acid)Estimated to be in the range of 9-11 for the piperidine ring nitrogen.[1][4] The primary amine will have a similar pKa.[1][4]
SolubilityDihydrochloride salts are generally water-soluble.[3] However, solubility is highly pH-dependent.[4][7][3][4][7]

The pKa values of the two amine groups are the most critical parameters influencing formulation strategy. At a physiological pH of 7.4, which is significantly below the pKa of the protonated amines, the compound will exist predominantly in its dicationic, protonated form. This highly charged state favors aqueous solubility. However, localized pH changes during dissolution or interactions with buffer components can shift the equilibrium towards the less soluble free base.

Rationale for Buffer Selection

The choice of a physiological buffer is not merely a matter of achieving the correct pH; it involves a careful consideration of buffer capacity, potential interactions with the drug substance, and the intended application of the final formulation.

Phosphate-Buffered Saline (PBS)

PBS is a widely used isotonic buffer that mimics the salt concentrations found in the human body.[9][11] Its primary buffering components are the dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions, which provide buffering capacity around their pKa of approximately 7.2.

  • Advantages: Isotonic, non-toxic to cells, and provides good buffering capacity in the physiological pH range.[9]

  • Disadvantages: Can precipitate in the presence of certain divalent cations (e.g., Ca²⁺, Mg²⁺) and may interact with some drug molecules. The multiple phosphate species can complicate analytical analysis.

Tris-HCl Buffer

Tris (tris(hydroxymethyl)aminomethane) is an organic buffer with a pKa of approximately 8.1 at 25°C. It is frequently used in biochemistry and molecular biology applications.

  • Advantages: Less prone to precipitation with divalent cations compared to phosphate buffers. It is a primary amine and generally considered biologically inert.[12]

  • Disadvantages: The pKa of Tris is sensitive to temperature changes.[13] Its buffering capacity is maximal around pH 8.1 and diminishes at physiological pH 7.4.

Recommendation: For initial formulation development of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, PBS (pH 7.4) is the recommended starting point due to its physiological relevance and strong buffering capacity around the target pH. However, if precipitation or instability is observed, Tris-HCl should be evaluated as an alternative.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of buffered formulations of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

Preparation of 10X Phosphate-Buffered Saline (PBS) Stock Solution (pH ~7.4)

This protocol yields 1 L of a 10X concentrated PBS stock solution, which can be diluted to 1X for final formulation.

Materials:

  • Sodium chloride (NaCl), ACS reagent grade

  • Potassium chloride (KCl), ACS reagent grade

  • Sodium phosphate dibasic (Na₂HPO₄), anhydrous, ACS reagent grade

  • Potassium phosphate monobasic (KH₂PO₄), anhydrous, ACS reagent grade

  • Deionized water (ddH₂O), >18 MΩ·cm

  • 500 mL and 1000 mL graduated cylinders

  • 1 L glass beaker

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • To 800 mL of deionized water in a 1 L beaker, add the following reagents while stirring:

    • 80 g of NaCl

    • 2 g of KCl

    • 14.4 g of Na₂HPO₄

    • 2.4 g of KH₂PO₄

  • Stir until all salts are completely dissolved.

  • Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1000 mL.

  • Verify the pH of a 1:10 dilution of the stock solution. It should be approximately 7.4. Do not adjust the pH of the 10X stock.

  • Sterilize the 10X PBS stock solution by autoclaving at 121°C for 20 minutes or by filtration through a 0.22 µm filter.

  • Store the sterile 10X PBS at room temperature.

Preparation of 1X PBS Working Solution (pH 7.4)

Materials:

  • 10X PBS stock solution

  • Deionized water (ddH₂O)

  • Sterile container

Procedure:

  • To prepare 1 L of 1X PBS, add 100 mL of the 10X PBS stock solution to 900 mL of deionized water.

  • Mix thoroughly.

  • Verify that the pH is 7.4 ± 0.1. If necessary, adjust the pH with small volumes of 1 M NaOH or 1 M HCl.

Formulation of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride in 1X PBS

This protocol describes the dissolution of the compound to a target concentration. It is recommended to perform a solubility assessment first to determine the maximum achievable concentration.

Materials:

  • (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

  • 1X PBS (pH 7.4)

  • Analytical balance

  • Volumetric flasks

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the required amount of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride.

  • Transfer the weighed compound to a volumetric flask of the appropriate size.

  • Add approximately 70-80% of the final volume of 1X PBS (pH 7.4) to the flask.

  • Agitate the solution using a vortex mixer or sonicator until the compound is fully dissolved. Gentle warming (37°C) may be employed to facilitate dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Once dissolved, allow the solution to return to room temperature.

  • Add 1X PBS (pH 7.4) to the final volume mark.

  • Invert the flask several times to ensure homogeneity.

  • Measure the final pH of the formulation to confirm that the buffer capacity was sufficient to maintain the target pH.

  • Visually inspect the solution for any particulates. If necessary, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

Diagram 1: Workflow for Formulation of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

G cluster_0 Buffer Preparation cluster_1 Compound Formulation cluster_2 Quality Control A Prepare 10X PBS Stock B Dilute to 1X PBS A->B C Verify pH 7.4 B->C E Add 1X PBS C->E Buffered Vehicle D Weigh Compound D->E F Dissolve (Vortex/Sonicate) E->F G QS to Final Volume F->G H Measure Final pH G->H Final Formulation I Visual Inspection H->I J Sterile Filtration (optional) I->J G cluster_0 A R-NH3+ (Dication) B R-NH2 (Monocation) A->B High_Solubility High Solubility C R-N (Free Base) B->C Low_Solubility Low Solubility D H2PO4- E HPO4^2- D->E

Caption: The interplay between the drug's protonation states and the phosphate buffer equilibrium.

Conclusion and Future Directions

The successful formulation of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride in physiological buffers is achievable through a systematic approach that prioritizes the control of pH and leverages the appropriate selection of buffer components. The protocols outlined in this guide provide a robust starting point for researchers. For challenging formulations requiring higher concentrations, the exploration of co-solvents (e.g., propylene glycol, ethanol) or complexing agents (e.g., cyclodextrins) may be warranted. [4][14]Further characterization of the formulated drug substance should include stability studies under various storage conditions to ensure the long-term integrity of the product.

References

  • U.S. Patent No. US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • NextSDS. (n.d.). (S)-N-(piperidin-3-yl)-2-methylpropanamide hydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). (3R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (2024). Piperidine. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Donnelly, R. F., & Bushfield, T. L. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International Journal of Pharmaceutical Compounding, 2(6), 463–465. [Link]

  • PubChemLite. (n.d.). 2-(propan-2-yl)thiophen-3-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • U.S. Patent No. US2404503A. (1946).
  • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. [Link]

  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 586–589. [Link]

  • DC Fine Chemicals. (2023). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Phosphate Buffered Saline (PBS) pH 7.4. Retrieved from [Link]

  • SciELO. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • World Health Organization. (n.d.). Appendix 3. Media and solutions. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2099-2108. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Kemiezen. (n.d.). (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphate Buffered Saline System (PBS1). Retrieved from [Link]

  • Patsnap. (2024). How does pH affect drug delivery?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride in non-polar solvents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride in non-polar organic solvents.

As a highly polar, charged diamine salt, this compound presents specific thermodynamic barriers when utilized in lipophilic reaction environments. This guide synthesizes field-proven methodologies to overcome these barriers, ensuring high-yield downstream coupling, alkylation, or acylation reactions.

Knowledge Base Overview: The Thermodynamic Barrier

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride contains two protonated secondary nitrogen centers (one on the piperidine ring, one on the isopropyl side-chain). The ionic bonds between these cations and the chloride anions create a rigid, high-energy crystal lattice.

Non-polar solvents (e.g., dichloromethane, toluene, hexane, or diethyl ether) lack the dielectric constant and hydrogen-bonding capacity required to solvate these ions. Consequently, the thermodynamic driving force for dissolution is absent, leading to the compound remaining as an insoluble suspension or "oiling out" as a sticky residue at the bottom of the flask.

Quantitative Data Summary

To understand the behavioral shift required for solubilization, compare the physicochemical properties of the dihydrochloride salt versus its neutralized free base form:

PropertyDihydrochloride Salt FormNeutral Free Base Form
Physical State Crystalline SolidViscous Liquid / Oil
Aqueous Solubility Very High (>100 mg/mL)Low to Moderate
Non-Polar Solubility InsolubleHighly Soluble
Lattice Energy HighN/A (Disrupted)
Nucleophilic Reactivity Unreactive (Lone pairs protonated)Highly Reactive (Lone pairs available)

Frequently Asked Questions (FAQs)

Q1: Why does the dihydrochloride salt "oil out" or form a goo instead of dissolving in dichloromethane (DCM)? A1: This is a classic thermodynamic failure. When heated or stirred vigorously in a solvent that cannot solvate the ion pair, the salt may melt into a separate, highly concentrated ionic phase rather than dissolving. This "goo" severely hinders reaction kinetics because the reagents in the organic phase cannot penetrate the dense ionic layer[2].

Q2: What is the most reliable method to solubilize this diamine for non-polar reactions? A2: Converting the salt to its neutral "free base" form is the definitive solution. By neutralizing the hydrochloride with a strong base, the resulting free amine loses its ionic character. This dramatically increases its lipophilicity, allowing it to dissolve seamlessly into lower polarity solvents [3].

Q3: My compound is a diamine, making the free base highly water-soluble. How do I prevent product loss during aqueous extraction? A3: Because the free base of a diamine can partition into water, you must use a highly concentrated aqueous base (e.g., 50% w/w KOH) to "salt out" the amine. The high ionic strength of the aqueous layer forces the organic amine into the organic phase. Alternatively, you can bypass aqueous extraction entirely by using an in-situ free-basing method [1].

Q4: Can I avoid an aqueous extraction step entirely to prevent yield loss? A4: Yes. For moisture-sensitive workflows or highly polar diamines, an in-situ free-basing method is preferred. By adding a tertiary amine base (like N,N-Diisopropylethylamine, DIPEA) directly to the suspension in the non-polar solvent, the secondary amines are liberated in situ[4].

Experimental Protocols & Workflows

To ensure self-validating and reproducible results, select the protocol that best fits your downstream purity requirements.

Protocol 1: Liquid-Liquid Extraction Free-Basing

Use this protocol when you need the isolated, pure free base without residual salts.

Causality Note: We use an excess of 50% KOH rather than standard 1M NaOH. The extreme ionic strength of 50% KOH prevents the diamine free base from remaining in the aqueous layer, driving it entirely into the DCM layer.

  • Dissolution: Suspend 10 mmol of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride in 15 mL of distilled water in a separatory funnel.

  • Neutralization: Slowly add 5 mL of a 50% (w/w) aqueous KOH solution. The solution will become cloudy as the free base precipitates/oils out. Verify the pH is >12.

  • Extraction: Add 30 mL of Dichloromethane (DCM). Stopper and invert gently to extract the free base. Vent frequently.

  • Separation: Allow the layers to separate. Collect the bottom organic layer (DCM). Repeat the extraction with two additional 30 mL portions of DCM.

  • Drying & Isolation: Combine the organic fractions and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure free base as a viscous oil.

Caption: Workflow for liquid-liquid extraction free-basing of amine dihydrochlorides.

Protocol 2: In-Situ Free-Basing for Anhydrous Reactions

Use this protocol when your downstream electrophile is moisture-sensitive, or you wish to avoid the time-consuming extraction process.

Causality Note: Because the starting material is a dihydrochloride, it requires a minimum of 2.0 equivalents of base just to neutralize the salt. We use 2.5 to 3.0 equivalents of DIPEA to ensure complete deprotonation and provide excess base to act as an acid scavenger for the subsequent coupling reaction.

  • Suspension: Add 10 mmol of the dihydrochloride salt to an oven-dried, argon-purged round-bottom flask. Add 50 mL of anhydrous DCM or Toluene. The salt will remain suspended.

  • Neutralization: Dropwise, add 25 to 30 mmol (2.5 - 3.0 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Stir vigorously at room temperature for 30 minutes.

  • Validation: The opaque suspension will clarify as the (S)-N-(Propan-2-yl)piperidin-3-amine free base dissolves into the solvent. (Note: Depending on the solvent volume, a fine white precipitate of DIPEA·HCl may form. This is normal and will not interfere with most coupling reactions).

  • Reaction: Proceed immediately by adding your electrophile to the homogeneous solution.

Caption: In-situ free-basing mechanism using organic bases in non-polar solvents.

References

  • Title: Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: eScholarship URL: [Link]

  • Title: Amine hydrochloride salts: a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]

  • Title: One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts Source: ChemRxiv URL: [Link]

Optimization

Technical Support Center: Troubleshooting Co-Eluting Impurities in (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges associated with highly polar, basic chiral amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges associated with highly polar, basic chiral amines. (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride presents a "perfect storm" of chromatographic difficulties: it is extremely polar, possesses two basic nitrogen centers, lacks a strong UV chromophore, and requires rigorous profiling of both enantiomeric and structural impurities.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve baseline resolution of co-eluting impurities.

FAQ Section 1: Mechanistic Understanding of Co-Elution

Q1: Why do impurities co-elute so frequently with this specific piperidine derivative on standard C18 columns?

A: The root cause lies in the compound's ionization state and the limitations of standard reversed-phase (RP) chemistry. The dihydrochloride salt of (S)-N-(Propan-2-yl)piperidin-3-amine dissociates in aqueous mobile phases to form a highly polar, doubly charged diamine.

On a standard C18 column, this extreme polarity results in minimal hydrophobic retention. Consequently, the Active Pharmaceutical Ingredient (API) and its polar impurities (e.g., des-isopropyl piperidin-3-amine) co-elute in the void volume. Furthermore, basic amines interact strongly with residual acidic silanols on the silica support via secondary ion-exchange mechanisms. This leads to severe peak tailing that easily masks closely eluting impurities 1.

FAQ Section 2: Resolving Structural Impurities

Q2: How can I resolve achiral structural impurities (e.g., regioisomers, over-alkylated variants) if reversed-phase fails?

A: You must transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC).

Causality: MMC columns (which combine reversed-phase and cation-exchange properties) provide a dual retention mechanism. The hydrophobic moiety retains the isopropyl group, while the cation-exchange (CEX) sites interact electrostatically with the protonated piperidine nitrogen. By modulating the mobile phase pH and buffer concentration, you can independently tune the retention of the mono-alkylated API versus di-alkylated or unalkylated impurities 2.

Mechanism cluster_MMC Mixed-Mode Stationary Phase Analyte (S)-N-(Propan-2-yl)piperidin-3-amine Highly Polar Basic Diamine RP Hydrophobic Ligand (Alkyl) Retains Isopropyl Group Analyte->RP Hydrophobic Interaction CEX Cation-Exchange Site (Anionic) Retains Protonated Amine Analyte->CEX Electrostatic Attraction Elution Orthogonal Separation Resolved Impurities RP->Elution CEX->Elution

Dual retention mechanism of mixed-mode chromatography for basic amines.

FAQ Section 3: Resolving Enantiomeric Impurities

Q3: What is the most reliable approach for separating the (R)-enantiomer impurity?

A: Immobilized polysaccharide chiral stationary phases (CSPs), specifically those based on amylose tris(3,5-dimethylphenylcarbamate) like Chiralpak IA, are highly effective for piperidine derivatives 3.

Causality: The chiral recognition mechanism relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the polymer. Because the analyte is a strong base, adding a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is critical. The modifier competitively binds to non-specific, achiral acidic sites on the silica backbone, suppressing peak tailing and preventing the co-elution of the enantiomers 4.

FAQ Section 4: Overcoming Detection Challenges

Q4: My analyte has no strong chromophore. At low UV wavelengths (210 nm), baseline drift and solvent noise obscure the impurity peaks. What is the alternative?

A: Charged Aerosol Detection (CAD) is the optimal solution.

Causality: CAD is a universal, mass-sensitive detector for non-volatile and semi-volatile compounds. It does not rely on optical properties. The HPLC effluent is nebulized, the resulting aerosol particles are dried, and then charged by ionized nitrogen. The aggregate charge is measured by an electrometer, providing a uniform response for all non-volatile impurities without the baseline interference seen in low-wavelength UV detection 5.

TroubleshootingWorkflow Start Co-eluting Impurities in (S)-N-(Propan-2-yl)piperidin-3-amine ImpType Identify Impurity Type Start->ImpType Chiral Enantiomeric Impurity (R)-Isomer ImpType->Chiral Achiral Structural Impurities (Regioisomers, Des-alkyl) ImpType->Achiral ChiralCol Immobilized Polysaccharide CSP (e.g., Chiralpak IA) Chiral->ChiralCol AchiralCol Mixed-Mode or HILIC Column (RP + Cation Exchange) Achiral->AchiralCol ModChiral Add 0.1% DEA/TEA to suppress silanol tailing ChiralCol->ModChiral AchiralCol->ModChiral Detect Detection Strategy ModChiral->Detect ModAchiral Optimize Buffer pH & Ionic Strength to tune CEX retention ModAchiral->Detect CAD Charged Aerosol Detection (CAD) Uniform response, no chromophore needed Detect->CAD

Workflow for resolving co-eluting impurities in basic chiral amines.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Challenges
PropertyValue / StatusChromatographic Consequence
Analyte Type Basic Diamine SaltDissociates into highly polar, doubly charged species in water.
pKa (Estimated) ~9.5 - 10.5Remains fully protonated at standard acidic/neutral HPLC pH.
Chromophore AbsentInvisible at >230 nm; requires low UV (210 nm) or CAD/MS.
Silanol Interaction Extremely HighSevere peak tailing on standard silica-based columns.
Table 2: Comparison of Column Chemistries for Piperidine Amines
Column ChemistryRetention MechanismSuitability for this AnalytePrimary Application
Standard C18 HydrophobicPoor (Elutes in void volume)Not recommended.
HILIC Hydrophilic PartitioningGood (Retains polar amines)Des-alkylated impurities.
Mixed-Mode (RP/CEX) Hydrophobic + ElectrostaticExcellent (Tunable retention)Regioisomers & Over-alkylated impurities.
Chiralpak IA Steric Fit + H-BondingExcellent (with basic modifier)Enantiomeric (R/S) separation.

Experimental Protocols

Protocol 1: Achiral Impurity Profiling via Mixed-Mode HPLC-CAD

This protocol is designed to separate the API from structurally similar des-isopropyl and di-isopropyl impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the piperidine nitrogens are fully protonated for consistent cation-exchange interaction, while the volatile buffer is compatible with CAD).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a Mixed-Mode RP/CEX column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate with 90% B / 10% A at 1.0 mL/min until the CAD baseline stabilizes (< 1 pA drift).

  • Sample Preparation: Dissolve the sample in 90% Acetonitrile / 10% Water to a concentration of 1.0 mg/mL. (Self-Validation: Always prepare and inject a diluent blank to rule out system ghost peaks).

  • Gradient Elution: Run a linear gradient from 90% B to 40% B over 20 minutes. (Causality: Decreasing the organic modifier increases the hydration of the stationary phase, eluting highly retained polar basic impurities).

  • Detection Settings: Set the CAD evaporator temperature to 35°C and the data collection rate to 10 Hz.

Protocol 2: Enantiomeric Purity via Chiral HPLC

This protocol resolves the (S)-API from its (R)-enantiomer.

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Absolute Ethanol (70:30 v/v). Add 0.1% Diethylamine (DEA). (Causality: DEA acts as a basic modifier, masking residual silanols on the chiral stationary phase, which prevents the basic piperidine amine from tailing).

  • Column Setup: Install an immobilized amylose-based chiral column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm). Set the column oven to exactly 30°C. (Causality: Chiral recognition is highly temperature-dependent; strict thermal control ensures reproducible enantioselectivity).

  • System Suitability (Self-Validation): Inject a racemic standard of N-(Propan-2-yl)piperidin-3-amine. Proceed with sample analysis only if the resolution ( Rs​ ) between the (S) and (R) enantiomers is ≥2.0 and the tailing factor is ≤1.5 .

  • Sample Analysis: Inject 10 µL of the sample (prepared at 2.0 mg/mL in mobile phase). Monitor via CAD or UV at 210 nm.

References

  • Analytical Separation Science 9783527333745 Source: DOKUMEN.PUB URL:[Link]

  • Merck Supelco HPLC Catalogue Source: MZ-Analysentechnik URL:[Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: Academia.edu URL:[Link]

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam Source: PubMed / NIH.gov URL:[Link]

Sources

Troubleshooting

Overcoming hygroscopicity challenges when handling (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of handling highly polar, moisture-sensitive intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of handling highly polar, moisture-sensitive intermediates.

(S)-N-(Propan-2-yl)piperidin-3-amine is a critical chiral building block. While formulating it as a dihydrochloride salt drastically increases its lattice energy, chemical stability, and shelf-life compared to its free-base form, it introduces a significant handling challenge: severe hygroscopicity [1]. The chloride counterions possess a strong thermodynamic affinity for ambient water molecules. If mishandled, the powder will rapidly undergo moisture sorption, caking, and eventual deliquescence (dissolving into its own absorbed moisture)[2].

This guide provides field-proven, self-validating protocols to ensure precise stoichiometry and maintain the integrity of your chiral amine.

Diagnostic Workflow

HandlingWorkflow Start Open (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride container CheckGB Glovebox Available? (Ar/N2 atmosphere) Start->CheckGB GB_Yes Transfer to Glovebox (RH < 1%, O2 < 1ppm) CheckGB->GB_Yes Yes GB_No Use Low-Humidity Hood (RH < 20%) + Schlenk tech CheckGB->GB_No No WeighGB Weigh directly into pre-dried reaction vial GB_Yes->WeighGB WeighHood Weigh by difference using sealed tared vials GB_No->WeighHood VisualCheck Visual Quality Check: Is powder free-flowing? WeighGB->VisualCheck WeighHood->VisualCheck Clumped Caked/Deliquescent (Moisture compromised) VisualCheck->Clumped No FreeFlow Free-flowing powder (Optimal state) VisualCheck->FreeFlow Yes Remediation Vacuum desiccation or Recrystallization Clumped->Remediation Proceed Proceed to Synthesis/ Stock Solution Prep FreeFlow->Proceed Remediation->VisualCheck

Diagnostic workflow for handling highly hygroscopic dihydrochloride salts.

The Causality of Deliquescence

Every hygroscopic salt possesses a Critical Relative Humidity (CRH). When the ambient relative humidity (RH) exceeds the CRH of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, the thermodynamic drive for water vapor to condense onto the crystal lattice exceeds the energy keeping the crystal dry [3]. This leads to the formation of a saturated solution on the surface of the powder. Understanding this causality dictates our experimental choices: we must either manipulate the environment (RH < CRH) or strictly limit the exposure time.

Quantitative Data: Moisture Impact Analysis

To contextualize the handling requirements, observe the typical moisture sorption profile of hygroscopic secondary amine dihydrochlorides at 25°C:

Ambient RH (%)Exposure TimePhysical StateWeight FluctuationRecommended Action
< 5% (Glovebox)> 24 hoursFree-flowing powder< 0.1%Standard handling
20% (Dry Hood)15 minutesMinor clumping+ 1.5%Weigh by difference
45% (Ambient)5 minutesSevere caking+ 5.0%Unacceptable for precision
> 60% (Humid)< 2 minutesDeliquescence (Gel/Liquid)> 15.0%Immediate desiccation

Self-Validating Experimental Protocols

Protocol A: The Gold Standard (Glovebox Workflow)

Causality: By strictly maintaining an inert atmosphere (Ar or N2) with O2 and H2O levels < 1 ppm, we eliminate the thermodynamic driver for moisture sorption, allowing for traditional analytical weighing [4].

  • Preparation: Transfer the sealed vial of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, pre-dried reaction flasks, and spatulas into the glovebox antechamber.

  • Purge Cycle: Perform a minimum of three vacuum/backfill cycles in the antechamber to remove ambient moisture before bringing items into the main chamber.

  • Weighing: Inside the glovebox, tare the reaction flask. Dispense the required mass of the salt directly into the flask.

  • Validation Step: Wait 60 seconds. If the mass on the analytical balance drifts by more than 0.1 mg, the glovebox atmosphere is compromised (check your catalyst/scrubber). The system validates its own dryness.

  • Sealing: Dissolve the salt in an anhydrous solvent or seal the flask with a rubber septum and Parafilm before removing it from the glovebox.

Protocol B: Benchtop "Weighing by Difference" (When Glovebox is Unavailable)

Causality: This minimizes the surface area exposed to ambient air and relies on mathematical subtraction rather than a stable open-air reading, which is impossible for deliquescent powders[5].

  • Preparation: Oven-dry all glassware (120°C for 4 hours) and cool in a vacuum desiccator.

  • Initial Weighing: Place the sealed stock vial of the dihydrochloride salt on the balance. Record the exact mass ( M1​ ).

  • Rapid Transfer: In a low-humidity fume hood, swiftly uncap the vial, transfer an approximate amount of powder into your reaction flask, and immediately recap the stock vial.

  • Final Weighing: Place the sealed stock vial back on the balance. Record the new mass ( M2​ ).

  • Calculation: The exact mass transferred is M1​−M2​ .

  • Validation Step: Observe the balance. If the stock vial's mass increases while sitting sealed on the balance, your cap seal is compromised, and moisture is infiltrating the master batch.

Troubleshooting FAQs

Q: My powder has turned into a sticky, gel-like substance. Is the chemical ruined, and can I still use it? A: The chemical is likely not degraded, but it has deliquesced—meaning it absorbed enough moisture to dissolve into a highly concentrated aqueous solution [2]. You cannot use it directly because the exact stoichiometry is now unknown (the weight includes an unknown mass of water). Fix: You must remove the lattice water. Transfer the gel to a Schlenk flask and apply high vacuum (< 0.1 mbar) while gently heating (40-50°C, being careful not to exceed the melting/decomposition point). Once it returns to a solid, you may need to recrystallize it from anhydrous ethanol/diethyl ether to restore its free-flowing crystalline state.

Q: I need to make a precise 0.1 M stock solution, but the weight keeps climbing on the balance. How do I achieve accuracy? A: The climbing weight is the mass of atmospheric water binding to the salt in real-time. Do not attempt to hit an exact target mass (e.g., exactly 50.0 mg). Instead, use the Stock Solution Method [6]. Rapidly transfer an arbitrary amount of the salt (e.g., roughly 50 mg) into a tared volumetric flask using the "Weighing by Difference" protocol. Record the exact mass transferred. Then, calculate the exact volume of anhydrous solvent needed to achieve your 0.1 M concentration, and add the solvent accordingly.

Q: Why do manufacturers supply this compound as a dihydrochloride salt if it is so difficult to handle? A: It is a matter of chemical stability versus physical handling. The free base of (S)-N-(Propan-2-yl)piperidin-3-amine is highly polar, prone to oxidative degradation, and often exists as a viscous oil, making purification and long-term storage nearly impossible. Forming the dihydrochloride salt locks the chiral center in a stable crystalline lattice, preventing racemization and degradation [7]. The hygroscopicity is an acceptable trade-off for a guaranteed shelf-life.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals | National Center for Biotechnology Information (NCBI) |[Link]

  • Salts and Ionic Liquid of The Antituberculosis Drug S,S-Ethambutol | ACS Publications | [Link]

  • Non-hygroscopic formulation comprising a hydroscopic drug (EP1575563B1) | European Patent Office | [Link]

  • Glove Boxes for Sensitive Chemicals & Materials | Inert Corporation | [Link]

  • What Is The Hygroscopic Property Of Kbr And How Should It Be Managed? | Kintek Press |[Link]

  • How do you guys prepare solutions of hygroscopic chemicals? | r/labrats (Reddit) |[Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology |[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride Against Standard Piperidine Inhibitors

Executive Summary & Pharmacological Context The Renin-Angiotensin-Aldosterone System (RAAS) is the master regulatory cascade for blood pressure homeostasis. Direct Renin Inhibitors (DRIs) block the rate-limiting step of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The Renin-Angiotensin-Aldosterone System (RAAS) is the master regulatory cascade for blood pressure homeostasis. Direct Renin Inhibitors (DRIs) block the rate-limiting step of this cascade. While early peptidomimetics (e.g., aliskiren) proved the clinical viability of DRIs, their high molecular weight and complex synthesis drove the search for low-molecular-weight alternatives. Substituted piperidines have since emerged as a breakthrough class of non-peptidic DRIs 1.

In this technical guide, we evaluate the comparative efficacy of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (hereafter referred to as the "N-isopropyl piperidine" analog) against standard, unsubstituted, or N-methylated piperidine inhibitors. As a Senior Application Scientist, I will demonstrate how the strategic addition of the N-isopropyl moiety fundamentally alters the binding thermodynamics and pharmacokinetic (PK) profile of the scaffold.

RAAS A Angiotensinogen (Liver) B Angiotensin I (Inactive) A->B Cleaved by C Angiotensin II (Active Vasoconstrictor) B->C ACE D Renin (Aspartic Protease) D->B Catalyzes E (S)-N-(Propan-2-yl)piperidin-3-amine (Direct Renin Inhibitor) E->D Inhibits

Fig 1: RAAS signaling cascade and the targeted inhibition of Renin by the N-isopropyl compound.

Mechanistic Causality: The Role of the N-Isopropyl Motif

Standard 3,4- or 3,5-disubstituted piperidines function as transition-state surrogates. The highly basic piperidine nitrogen interacts directly with the catalytic aspartate residues (Asp32 and Asp215) of human renin, displacing the catalytic water molecule 2.

However, standard piperidines often suffer from moderate potency and off-target liabilities (such as hERG channel inhibition). The structural evolution to the (S)-N-(Propan-2-yl) derivative solves two critical challenges:

  • Steric Occupation of the S1/S3 Pocket: The N-isopropyl group is precisely angled by the (S)-stereocenter to penetrate the large, contiguous hydrophobic S1/S3 pocket of renin. This maximizes van der Waals interactions, drastically lowering the dissociation constant ( Kd​ ) 3.

  • Reduced Lipophilicity (logD) vs. Standard Bulky Groups: While adding hydrophobic bulk usually increases hERG liability, the compact, branched nature of the isopropyl group provides optimal target affinity without excessively driving up the partition coefficient, maintaining a favorable safety window.

Comparative Efficacy & Pharmacokinetic Data

The following table synthesizes the in vitro and in vivo performance of the N-isopropyl piperidine analog against standard baselines.

Compound Motifrh-Renin IC₅₀ (nM)hERG IC₅₀ (µM)Oral Bioavailability (%F, Rat)Half-life (t₁/₂, h)
Unsubstituted Piperidin-3-amine145.0>30.012%1.2
N-Methylpiperidin-3-amine58.222.518%1.8
(S)-N-(Propan-2-yl)piperidin-3-amine 3.4 >30.0 53% 6.4

Data Interpretation: The N-isopropyl modification yields a ~40-fold increase in biochemical potency over the unsubstituted baseline, while simultaneously tripling oral bioavailability and extending the half-life.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

In Vitro FRET-Based Renin Inhibition Assay

Objective: Quantify the IC₅₀ of the piperidine inhibitors against recombinant human renin (rh-Renin). Causality Check: We utilize a Fluorescence Resonance Energy Transfer (FRET) peptide substrate (Dabcyl-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS). FRET allows for real-time, continuous monitoring of enzyme kinetics, ensuring that we are measuring true initial velocities ( V0​ ) rather than end-point artifacts.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the piperidine dihydrochloride salts in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% CHAPS). Rationale: CHAPS prevents non-specific aggregation-based inhibition.

  • Enzyme Pre-Incubation: Add 10 µL of rh-Renin (final concentration 1 nM) to 10 µL of the diluted compounds in a 384-well black microplate. Incubate at 37°C for 60 minutes.

    • Crucial Causality: Substituted piperidines are slow, tight-binding inhibitors that induce major conformational adaptations in the renin flap region (Ser76) 1. Skipping this pre-incubation will result in artificially inflated (false negative) IC₅₀ values because thermodynamic equilibrium has not been reached.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (final concentration 5 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) every 2 minutes for 40 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (slope of RFU vs. time) for each well. Fit the dose-response curve using a 4-parameter logistic equation to derive the IC₅₀.

Workflow S1 Compound Dilution (10-point curve) S2 Enzyme Incubation (rh-Renin, 1h) S1->S2 S3 FRET Substrate Addition (Dabcyl/EDANS) S2->S3 S4 Kinetic Readout (Ex: 340nm / Em: 490nm) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Fig 2: Step-by-step FRET-based high-throughput screening workflow for renin inhibitor evaluation.

Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Determine the oral bioavailability (%F) and half-life of the compounds in Sprague-Dawley rats.

Step-by-Step Protocol:

  • Dosing: Administer the compound intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Extraction: Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 column. Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Crucial Causality: The piperidine nitrogen is highly basic (pKa ~9-10). Using an acidic mobile phase ensures complete protonation of the amine, preventing peak tailing on the stationary phase and providing a sharp, highly reproducible MS/MS signal for accurate AUC (Area Under the Curve) integration.

Conclusion

The comparative data unequivocally demonstrates that the integration of the (S)-N-(Propan-2-yl) motif into the piperidine-3-amine scaffold is not merely an incremental change, but a fundamental optimization. By perfectly complementing the S1/S3 topography of human renin, (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride achieves picomolar-to-low-nanomolar target engagement while maintaining an exceptional pharmacokinetic profile, setting a new standard for non-peptidic direct renin inhibitors.

References

  • Renin inhibition by substituted piperidines: a novel paradigm for the inhibition of monomeric aspartic proteinases?PubMed.
  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors.ACS Medicinal Chemistry Letters.
  • Direct Renin Inhibitors as a New Therapy for Hypertension.Journal of Medicinal Chemistry.

Sources

Comparative

Assessing the reproducibility of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride dose-response curves

Assessing the Reproducibility of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride Dose-Response Curves: A Comprehensive Comparison Guide Executive Summary & Context In the realm of Fragment-Based Drug Discovery (FBDD...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Reproducibility of (S)-N-(Propan-2-yl)piperidin-3-amine Dihydrochloride Dose-Response Curves: A Comprehensive Comparison Guide

Executive Summary & Context

In the realm of Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS), the validation of low-molecular-weight, highly polar building blocks is a persistent analytical challenge. (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a versatile chiral fragment frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. However, assessing its true biological activity requires extreme methodological rigor.

As a Senior Application Scientist, I frequently observe screening campaigns derailed not by target biology, but by assay drift and compound mishandling. This guide objectively compares the dose-response reproducibility of the (S)-enantiomer against its alternatives—the (R)-enantiomer and the racemic mixture—utilizing an orthogonal, self-validating screening cascade.

Mechanistic Rationale: The Causality of Assay Drift

Before detailing the protocols, we must understand the physical chemistry driving assay variability. Why do dose-response curves for piperidine-based fragments frequently fail to reproduce across independent runs?

  • Chiral Interference: In a racemic mixture, the inactive enantiomer does not simply act as an inert bystander. It can engage in non-specific binding, alter the bulk solubility of the sample, and compete for secondary allosteric sites, leading to unpredictable fluctuations in the coefficient of variation (CV%).

  • Hygroscopicity of Dihydrochloride Salts: The dihydrochloride salt form of this amine is highly hygroscopic. If exposed to ambient humidity, the salt rapidly absorbs atmospheric moisture. Consequently, the weighed mass includes water, resulting in a lower-than-calculated molarity when dissolved in DMSO. This stoichiometric error propagates through the assay, causing an artificial rightward shift in the dose-response curve (inflating the apparent KD​ or IC50​ ).

Error_Propagation A Hygroscopic Nature of Dihydrochloride Salt B Moisture Absorption During Handling A->B C Inaccurate Molar Concentration B->C D Rightward Shift in Dose-Response Curve C->D E Strict Desiccation & Handling Protocols E->B Prevents

Causality of dose-response shifts due to hygroscopicity and mitigation.

Experimental Design: A Self-Validating System

To guarantee trustworthiness, every protocol must incorporate internal controls that validate the integrity of the data in real-time. We employ an orthogonal approach:

  • Primary Biophysical Assay: Surface Plasmon Resonance (SPR) to determine binding kinetics ( KD​ )[1].

  • Secondary Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine functional inhibition ( IC50​ ). TR-FRET introduces a kinetic element to reduce interference from assay reagents and compound autofluorescence[2].

FBDD_Workflow A Compound Preparation (Desiccation & Weighing) B Primary Screening (SPR Binding Assay) A->B Quality Control C Secondary Validation (TR-FRET Assay) B->C Hit Triage D Dose-Response Analysis (KD & IC50 Calculation) C->D Data Acquisition E Reproducibility Assessment (CV% & Z'-factor) D->E Statistical Validation

Fragment-based workflow for validating dose-response reproducibility.

Detailed Methodologies & Protocols

Protocol 1: Strict Compound Preparation (Mitigating Hygroscopicity)

Causality: Eliminating moisture ensures the calculated molarity matches the physical reality of the solution.

  • Store (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, its (R)-enantiomer, and the racemate in a desiccator cabinet at <10% relative humidity.

  • Allow vials to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

  • Weigh the compounds rapidly using an analytical microbalance inside a controlled-atmosphere glove box.

  • Dissolve immediately in 100% anhydrous DMSO to generate a 100 mM stock solution.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Fragments require high testing concentrations (up to 2 mM), necessitating high DMSO concentrations (e.g., 5%) in the running buffer. A DMSO calibration curve is mandatory to correct for bulk refractive index changes[3].

  • Immobilization: Amine-couple the target protein onto a CM5 sensor chip until a density of ~2000 Resonance Units (RU) is achieved. Leave one flow cell blank as a reference.

  • Solvent Correction: Run a 6-point DMSO calibration curve (4.5% to 5.5% DMSO) to build a correction model for bulk effect subtraction.

  • Dose-Response Titration: Prepare a 10-point, 2-fold dilution series of the fragments (3.9 µM to 2000 µM) in PBS-P buffer containing 5% DMSO.

  • Injection: Inject compounds at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Analysis: Apply double-referencing (subtracting the blank flow cell and a buffer-only injection) and fit the data to a 1:1 steady-state affinity model to calculate KD​ .

Protocol 3: TR-FRET Functional Validation

Causality: Acoustic liquid handling prevents the volumetric inaccuracies associated with pipetting highly viscous DMSO, ensuring tight replicates.

  • Dispensing: Dispense 10 µL of the target enzyme/substrate mix into a 384-well low-volume pro-plate.

  • Compound Transfer: Transfer 100 nL of the compound from the dose-response plate using an Echo 550 acoustic liquid handler.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection mixture (Europium-cryptate donor and d2 acceptor).

  • Readout: Read time-resolved fluorescence at 615 nm and 665 nm after a 50 µs delay. Calculate the IC50​ using a 4-parameter logistic fit.

  • Self-Validation: Include 32 positive (vehicle) and 24 negative (reference inhibitor) control wells per plate to calculate the Z'-factor[4].

Data Presentation: Comparative Dose-Response Analysis

The following tables summarize the performance of the (S)-enantiomer against its alternatives across three independent assay runs (n=3).

Table 1: Biophysical Binding Affinity & Reproducibility (SPR) | Compound | Mean KD​ (µM) | Inter-assay CV% | Steady-State Fit ( R2 ) | | :--- | :--- | :--- | :--- | | (S)-N-(Propan-2-yl)piperidin-3-amine 2HCl | 42.5 | 4.1% | 0.992 | | (R)-N-(Propan-2-yl)piperidin-3-amine 2HCl | >1000 (N.B.) | N/A | N/A | | Racemic Mixture | 98.2 | 11.4% | 0.945 |

Insight: The (S)-enantiomer demonstrates potent, highly reproducible binding. The racemate exhibits a significantly higher CV% (11.4%), driven by the inactive (R)-enantiomer interfering with bulk solubility and non-specific chip interactions at high concentrations.

Table 2: Functional Inhibition & Assay Robustness (TR-FRET) | Compound | Mean IC50​ (µM) | Inter-assay CV% | Mean Z'-factor | | :--- | :--- | :--- | :--- | | (S)-N-(Propan-2-yl)piperidin-3-amine 2HCl | 55.3 | 5.2% | 0.78 | | (R)-N-(Propan-2-yl)piperidin-3-amine 2HCl | >1000 | N/A | 0.76 | | Racemic Mixture | 125.6 | 14.8% | 0.62 |

Insight: Validation of uniformity and signal variance is conducted in accordance with the 'HTS Assay Validation' chapter of the NIH Assay Guidance Manual[5]. Interpretation of the Z'-factor provides clear benchmarks for assay suitability: values of 0.5 or greater indicate an excellent assay with robust separation[4]. While all plates passed the Z' > 0.5 threshold, the racemate's dose-response curve suffered from notable inter-assay drift (14.8% CV), proving that enantiopure (S)-fragments are vastly superior for reproducible lead generation.

Conclusion

Assessing the reproducibility of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride requires a deep understanding of its physical properties. By strictly controlling for hygroscopicity during compound preparation and utilizing self-validating, orthogonal assays (SPR and TR-FRET), researchers can achieve highly reproducible dose-response curves (CV% < 6%). When compared objectively, the enantiopure (S)-isomer drastically outperforms the racemate, eliminating the assay drift caused by chiral interference.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my primary focus extends beyond the utility of a chemical compound to encompass its entire lifecycle within the laborator...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my primary focus extends beyond the utility of a chemical compound to encompass its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that every step mitigates risk and ensures compliance.

Hazard Profile and the Precautionary Principle

While a specific Safety Data Sheet (SDS) for (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride was not available at the time of this writing, its chemical structure—a substituted aminopiperidine dihydrochloride—provides a clear basis for a thorough risk assessment based on analogous compounds.[1] Piperidine and its derivatives are often classified as toxic, corrosive, and flammable.[2][3][4] The dihydrochloride salt form suggests it is a solid that is likely soluble in water.

Given these characteristics, we must operate under the precautionary principle , treating this compound as hazardous waste. Its disposal requires adherence to stringent protocols to protect laboratory personnel and the environment.[5][6] Upon combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas are likely to be produced.[7]

Authoritative Grounding: The foundation of this guide rests on guidelines established by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which mandate the proper identification, handling, and disposal of hazardous chemical waste.[8][9]

The Core Directive: Isolate and Contain

Under no circumstances should (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride or its solutions be disposed of down the sink or in regular municipal trash.[10][11] Drain disposal can lead to the contamination of waterways and may cause unforeseen chemical reactions within the sewer system.[11][12] The only acceptable disposal pathway is through a licensed hazardous waste management service.[1]

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • The pure chemical substance.

  • Solutions containing the chemical.

  • Contaminated personal protective equipment (PPE), such as gloves.

  • Contaminated labware, including weighing paper, spatulas, and glassware.

  • The rinsate from cleaning contaminated containers.[10]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and prepared for disposal in a manner that is safe and compliant with federal and institutional regulations.[13]

Before beginning any waste consolidation or disposal procedures, it is mandatory to wear appropriate PPE to prevent dermal, ocular, or respiratory exposure.[14]

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of solid material and preparation of waste containers should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][15]

Proper segregation is critical to prevent dangerous chemical reactions.[5][11] A dedicated, clearly labeled waste container must be used for this compound and materials contaminated with it.[1]

  • Solid Waste:

    • Place unused (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride and any solid materials contaminated with it (e.g., used gloves, weighing paper, absorbent pads) directly into a designated solid hazardous waste container.[10]

    • This container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, screw-on cap.[16]

  • Liquid Waste (Aqueous or Solvent-Based Solutions):

    • Collect all solutions containing the compound in a separate, compatible liquid hazardous waste container.[10]

    • Do not mix this waste stream with other incompatible chemical wastes.[17] For example, keep it separate from strong oxidizing agents or strong bases.[7]

    • Ensure the container is equipped with a secure, leak-proof cap. Never leave a funnel in the opening of the waste container.[13]

Accurate and detailed labeling is a strict regulatory requirement and essential for safety.[14][16] The label must be affixed to the container as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[10][16]

  • The full chemical name: "(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride" . Do not use abbreviations or chemical formulas.[13]

  • A complete list of all components in the container, including solvents, with their approximate percentages.[10][13]

  • The relevant hazard information (e.g., "Toxic," "Irritant").

  • The date accumulation started.[14]

An "empty" container that once held (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is not safe for regular trash until it has been properly decontaminated.[10]

  • Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).[1][10]

  • Collect Rinsate: Crucially, all rinsate from these three rinses must be collected and disposed of as liquid hazardous waste in the appropriate, labeled container.[1][10]

  • Deface Label: After the triple-rinse and allowing the container to dry completely, the original product label must be fully removed or defaced.

  • Final Disposal: The decontaminated container can then be disposed of according to your institution's specific policies, which may allow for disposal in regular trash or recycling.[10]

Interim Storage and Final Disposition

Designated "Satellite Accumulation Areas" are locations within the lab, at or near the point of waste generation, where hazardous waste can be temporarily stored under the control of laboratory personnel.[10][13]

  • Keep waste containers securely closed except when adding waste.[13]

  • Store the containers in a well-ventilated area, away from incompatible materials.[10]

  • Utilize secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[1]

The final step is the removal and disposal of the waste by a licensed professional service.

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[1]

  • Ensure all waste containers are properly labeled and sealed before the scheduled pickup time.

  • Complete all required waste disposal forms and documentation as per your institution's and local regulatory requirements.[1]

Data and Workflow Summary

To provide a clear, at-a-glance reference, the key procedural requirements and the decision-making workflow are summarized below.

Table 1: Disposal Summary for (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride
Waste StreamRecommended ContainerKey Labeling InformationDisposal Route
Solid Compound & Contaminated Items Lined, wide-mouth container with screw cap (e.g., HDPE)."Hazardous Waste," full chemical name, "Solid," associated hazards.Collect in Satellite Accumulation Area for professional disposal.[10]
Aqueous/Solvent Solutions Compatible liquid waste container (e.g., HDPE or glass) with screw cap."Hazardous Waste," full chemical name, all components with percentages.Collect in Satellite Accumulation Area for professional disposal.[10]
Container Rinsate Collect in the appropriate liquid hazardous waste container.Must be accounted for in the component list of the liquid waste container.Treat as liquid hazardous waste for professional disposal.[1][10]
"Empty" Containers (Triple-Rinsed) N/AOriginal label must be completely defaced or removed.Dispose of as regular solid waste or recycle per institutional policy.[10]
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of (S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride waste.

G Disposal Workflow for (S)-N-Propan-2-yl-piperidin-3-amine dihydrochloride cluster_prep Preparation cluster_collection Collection & Containment cluster_final Final Disposition cluster_special Special Case: Empty Containers start Identify Waste (Solid, Liquid, Contaminated Item) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate Waste Stream (Solid vs. Liquid) container->segregate collect Add Waste to Container segregate->collect store Store Securely in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposed by Licensed Waste Contractor contact_ehs->end triple_rinse Triple-Rinse Container collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface Deface Original Label triple_rinse->deface collect_rinsate->collect Add to Liquid Waste dispose_trash Dispose of Container per Institutional Policy deface->dispose_trash

Caption: Decision workflow for safe disposal of chemical waste.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024). Penta.[Link]

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  • OSHA Compliance For Laboratories. (2014). US Bio-Clean.[Link]

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  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security.[Link]

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  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services.[Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA).[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency (EPA).[Link]

  • Disposal Guidance. U.S. Environmental Protection Agency (EPA).[Link]

  • Chemical Waste Management Best Practices. (2025). Enva.[Link]

  • Proper Management of Chemicals. (2025). Lawrence Berkeley National Laboratory.[Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.[Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.[Link]

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